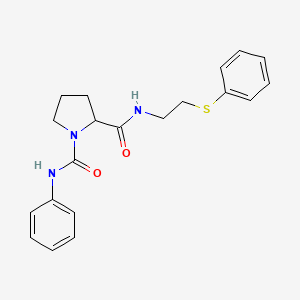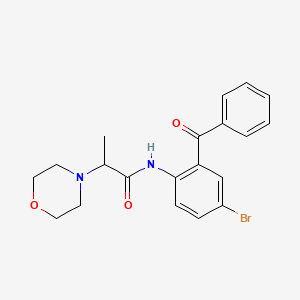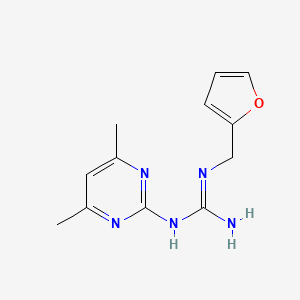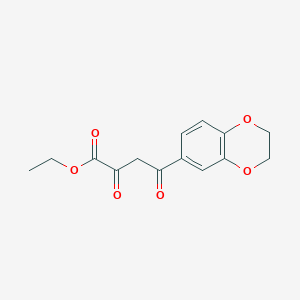
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide
描述
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to interact with various biological targets. The compound’s structure includes a pyrrolidine ring substituted with phenyl and phenylsulfanylethyl groups, making it a unique and potentially bioactive molecule.
准备方法
The synthesis of 1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-1,2-dicarboxylic acid with phenylamine and 2-phenylsulfanylethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
化学反应分析
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.
科学研究应用
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential bioactivity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive pyrrolidine derivatives. Research may focus on its potential as an anticancer, antiviral, or antimicrobial agent.
作用机制
The mechanism of action of 1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and phenylsulfanylethyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
相似化合物的比较
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine core but differ in their substitution patterns and biological activities.
Prolinol: A pyrrolidine derivative with hydroxyl groups, known for its use in asymmetric synthesis.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings, exhibiting different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
属性
IUPAC Name |
1-N-phenyl-2-N-(2-phenylsulfanylethyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-19(21-13-15-26-17-10-5-2-6-11-17)18-12-7-14-23(18)20(25)22-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXFESEFNOTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4015541.png)
![(1S*,6R*)-9-{[5-(hydroxymethyl)-2-furyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4015542.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015549.png)
![2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine oxalate](/img/structure/B4015561.png)


![11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)

![6-HYDROXY-2-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B4015595.png)
![(2,3-Dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B4015606.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4015613.png)
